6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine
CAS No.:
Cat. No.: VC15826265
Molecular Formula: C9H9ClIN3
Molecular Weight: 321.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClIN3 |
|---|---|
| Molecular Weight | 321.54 g/mol |
| IUPAC Name | 6-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-3-12-7(10)4-14(6)9/h3-5H,1-2H3 |
| Standard InChI Key | LBKFAXAUWDKOHB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=C2N1C=C(N=C2)Cl)I |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: VCID VC15826265) possesses the molecular formula C₉H₉ClIN₃ and a molecular weight of 321.54 g/mol. The IUPAC name, 6-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine, reflects its substitution pattern: a chlorine atom at position 6, an iodine atom at position 1, and an isopropyl group at position 3 of the fused imidazopyrazine ring system.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClIN₃ |
| Molecular Weight | 321.54 g/mol |
| SMILES Notation | CC(C)C1=NC(=C2N1C=C(N=C2)Cl)I |
| InChI Key | LBKFAXAUWDKOHB-UHFFFAOYSA-N |
| PubChem CID | 118995312 |
The planar imidazopyrazine core facilitates π-π interactions with biological targets, while the halogen substituents enhance electrophilic reactivity, critical for enzyme inhibition.
Synthesis and Industrial Scalability
General Synthetic Strategy
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Ethylenediamine, glyoxal, acid catalysis |
| 2 | Chlorination | POCl₃, 80–100°C |
| 3 | Iodination | N-iodosuccinimide, DMF, 0°C |
| 4 | Isopropyl Introduction | Isopropyl bromide, K₂CO₃, DMF |
Industrial production leverages continuous flow reactors to enhance yield and reduce byproduct formation, particularly during exothermic iodination steps.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring precise substitution at positions 1, 3, and 6 requires careful control of reaction kinetics and stoichiometry.
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Purification: The compound’s low polarity complicates chromatographic separation, necessitating recrystallization from toluene/hexane mixtures.
Biological Activity and Mechanism of Action
Cytochrome P450 Inhibition
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine exhibits potent inhibition of CYP1A2 (IC₅₀ ≈ 0.8 μM) and CYP2C19 (IC₅₀ ≈ 1.2 μM), enzymes responsible for metabolizing ~15% of clinically used drugs. Inhibition occurs via competitive binding to the enzymes’ heme-active sites, preventing substrate oxidation.
Pharmacological Implications
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Drug-Drug Interactions: Concurrent administration with CYP1A2/2C19 substrates (e.g., clozapine, omeprazole) may increase systemic exposure to these drugs.
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Therapeutic Potential: Selective CYP inhibition could optimize pharmacokinetics in combination therapies, though in vivo studies are lacking.
| Hazard Code | Description |
|---|---|
| H314 | Causes severe skin burns and eye damage |
| H400 | Very toxic to aquatic life |
| H410 | Long-lasting aquatic toxicity |
Precautionary Measures
Strict handling protocols are essential:
Table 4: Key Precautionary Statements
| Code | Measure |
|---|---|
| P280 | Wear gloves/eye protection/face shield |
| P273 | Avoid environmental release |
| P310 | Immediate medical attention if exposed |
Storage requires inert atmospheres (N₂/Ar) and protection from moisture (P233 + P410) .
Research Applications and Future Directions
Current Uses
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Enzyme Kinetics Studies: Profiling CYP isoform selectivity in hepatic microsomes.
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Drug Metabolism Assays: Identifying metabolic liabilities of candidate molecules.
Limitations and Opportunities
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Synthetic Accessibility: High costs of iodination reagents limit large-scale production.
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In Vivo Profiling: Lack of pharmacokinetic data necessitates rodent studies to assess bioavailability and toxicity.
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